![molecular formula C15H13N3S B13843486 (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine CAS No. 5833-82-9](/img/structure/B13843486.png)
(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine
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Overview
Description
N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylamine, 3-bromopyridine, and 2-aminothiazole.
Step 1: The 2-methylphenylamine is reacted with 3-bromopyridine in the presence of a palladium catalyst to form the intermediate compound.
Step 2: The intermediate is then subjected to a cyclization reaction with 2-aminothiazole under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Anticancer Potential
The compound has shown promise in anticancer applications. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types, including breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
This compound interacts with various biological targets, which can be summarized as follows:
Biological Target | Activity | Reference |
---|---|---|
Bacterial enzymes | Inhibition | |
Cancer cell receptors | Inhibition | |
Enzymatic pathways | Modulation |
These interactions are crucial for understanding how the compound can be utilized in therapeutic settings.
Synthetic Methodologies
Several synthetic routes have been explored to produce this compound. Common methods include:
- Condensation Reactions : Utilizing pyridine derivatives and thiazole precursors.
- Substitution Reactions : Modifying existing thiazole compounds to incorporate the o-tolyl amine functionality.
- Multi-step Synthesis : Combining various reactions to achieve the desired compound with high purity.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new therapeutic agent.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The results showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its mechanism of action as an anticancer agent .
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
- N-(2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-4-amine
Uniqueness:
- The specific positioning of the pyridine and thiazole rings in N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine provides unique electronic properties that can be exploited in various applications.
- The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Biological Activity
(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a pyridine moiety, and an o-tolyl amine group, which collectively contribute to its pharmacological potential. Research has indicated that this compound may serve as a candidate for drug development, particularly in the realms of antimicrobial and anticancer therapies.
Chemical Structure
The structural composition of this compound can be summarized as follows:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Pyridine Ring : An aromatic ring that enhances the compound's reactivity.
- o-Tolyl Amine Group : Introduces additional functionality through the amino group.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth. For example, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have revealed that this compound inhibits cell proliferation in several cancer cell lines, including breast, colon, and melanoma cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, a crucial process for cell division .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Pyridin-3-yl)thiazole | Thiazole ring with pyridine | Antimicrobial |
2-Amino-thiazole | Simple thiazole derivative | Anticancer |
N-(Pyridin-4-yl)benzamide | Pyridine attached to a benzamide | Enzyme inhibition |
5-Methylthiazole | Methyl-substituted thiazole | Antimicrobial |
This table highlights the diversity within thiazole and pyridine derivatives while showcasing the unique structural features of this compound that may contribute to its specific biological activities .
Case Studies
Recent studies have focused on synthesizing derivatives of thiazoles and evaluating their biological activities. For instance, a series of 5-N-Arylaminothiazoles were synthesized, and modifications at various positions significantly affected yield and biological activity. The introduction of functional groups at specific positions enhanced both yield and potency against cancer cell lines .
In another study, derivatives of 2-amino-thiazole exhibited broad-spectrum antitumor activity against various cancer cell lines, suggesting that modifications in the thiazole scaffold can lead to improved therapeutic agents .
Properties
CAS No. |
5833-82-9 |
---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-11-5-2-3-7-13(11)17-15-18-14(10-19-15)12-6-4-8-16-9-12/h2-10H,1H3,(H,17,18) |
InChI Key |
FXHPQWBPQCARGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |
solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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